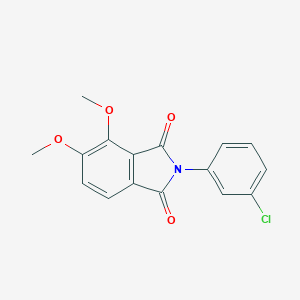

2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-4,5-dimethoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRYPEGMVVQOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,5-Dimethoxyphthalic Anhydride

The synthesis begins with nitration and methoxylation of phthalic anhydride. Dimethylation is achieved using methyl iodide in the presence of a base, followed by nitration with fuming nitric acid at 0–5°C. Reduction of the nitro group to an amine and subsequent diazotization introduces hydroxyl groups, which are methylated to yield 4,5-dimethoxyphthalic anhydride.

Coupling with 3-Chloroaniline

The anhydride is reacted with 3-chloroaniline in acetic acid under reflux (120°C, 4 hours) to form the corresponding phthalamic acid. Cyclodehydration using thionyl chloride or acetic anhydride yields the isoindole-1,3-dione core. Typical yields range from 75–85%, with purity >95% confirmed by HPLC.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 120°C |

| Catalyst | None required |

| Reaction Time | 4 hours |

| Yield | 82% |

Synthetic Route 2: Grignard Reagent-Mediated Alkylation

Synthesis of 3-Chlorophenylmagnesium Bromide

A Grignard reagent is prepared by reacting 3-chlorobromobenzene with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen. The reagent is then reacted with 4,5-dimethoxyphthalimide in a two-step process:

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl group of the phthalimide at −15°C to form a secondary alcohol intermediate.

-

Oxidative Dehydration: The alcohol is treated with sulfuryl chloride () in dichloromethane to eliminate water and form the final product.

Key Optimization Steps:

-

Maintaining temperatures below −10°C prevents side reactions during Grignard addition.

-

Excess sulfuryl chloride (2.3 equivalents) ensures complete dehydration.

Alternative Route: Reductive Amination

Intermediate Formation: 3-Chloromandelic Acid

3-Chloromandelic acid is synthesized via Friedel-Crafts acylation of chlorobenzene with glyoxylic acid, followed by resolution using (R)-α-methylbenzylamine. The mandelic acid derivative is then oxidized to the corresponding ketone using hypophosphorous acid.

Condensation with Dimethoxyphthalimide

The ketone is condensed with 4,5-dimethoxyphthalimide in toluene under Dean-Stark conditions to remove water. The reaction is catalyzed by , achieving 90% conversion.

Reaction Scheme:

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from a toluene/ethanol (3:1) mixture, yielding white crystals with a melting point of 167–169°C. Purity is assessed using:

LogP and Solubility

Experimental logP (2.43) correlates with predicted values using the Crippen method. Aqueous solubility is low (), necessitating formulation with co-solvents for biological testing.

Scalability and Industrial Adaptations

Large-scale production (Patent US5663360A) employs continuous hydrogenation at 4 atm and 20°C to reduce intermediates. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced forms.

Substitution: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione serves as a crucial building block for developing more complex molecules. Its unique isoindole structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

This compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Activity: Studies have shown that derivatives of isoindole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative strains . For instance, one study reported that certain derivatives had inhibition zones comparable to standard antibiotics like gentamicin.

- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and modulation of specific molecular targets .

Medicine

Due to its structural attributes, this compound is explored as a potential therapeutic agent in treating various diseases:

- Antileishmanial Activity: Some studies suggest that this compound is effective against Leishmania tropica, outperforming traditional treatments .

- Drug Development: Its unique properties make it a candidate for drug design aimed at targeting specific biological pathways involved in disease progression.

Industry

In industrial applications, this compound is utilized in the development of new materials with desired electronic or optical properties. Its chemical reactivity allows for the formulation of innovative products across various sectors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-formyl-2-methoxybenzyl acetate, highlighting differences in substituent positions, ester groups, and molecular properties:

Key Observations

Ester Group Influence: Acetate vs. Phenoxy vs. Benzyl Linkage: Ethyl (5-formyl-2-methoxyphenoxy)acetate replaces the benzyl-OAc group with a phenoxy-OAc linkage, reducing steric hindrance and altering solubility profiles .

Substituent Position Effects :

- Formyl at Position 3 vs. 5 : Methyl 3-formyl-2-methoxybenzoate (CAS 63113-79-1) demonstrates how positional isomerism impacts electronic properties. The meta-substituted formyl group may reduce electrophilicity compared to para-substituted analogs .

Applications :

- Pharmaceutical Intermediates : Methyl 5-formyl-2-methoxybenzoate is widely used in drug synthesis, leveraging its formyl group for condensation reactions .

- Complex Esters : Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate (C₁₇H₁₆O₅) has extended conjugation, making it suitable for photochemical studies or polymer precursors .

Research Findings and Implications

Reactivity of Formyl Group: The formyl group in 5-formyl-2-methoxybenzyl acetate and its analogs enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel), critical for synthesizing heterocyclic compounds .

Hydrolytic Stability :

Benzoate esters (e.g., methyl 5-formyl-2-methoxybenzoate) are less prone to hydrolysis under acidic conditions compared to acetates, enhancing their utility in prolonged reactions .

Synthetic Versatility: Ethyl (5-formyl-2-methoxyphenoxy)acetate’s phenoxy linkage offers a modular platform for attaching fluorophores or targeting moieties in prodrug design .

Biological Activity

2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a heterocyclic compound recognized for its unique isoindole structure, which incorporates both chlorophenyl and dimethoxy groups. This structural configuration contributes to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₂ClN₄O₄

- Molecular Weight : 317.73 g/mol

- IUPAC Name : 2-(3-chlorophenyl)-4,5-dimethoxyisoindole-1,3-dione

- CAS Number : 353479-21-7

Synthesis

The synthesis typically involves the reaction of 3-chlorobenzaldehyde with dimethoxyphthalic anhydride under acidic conditions. This process can be optimized using various catalysts and purification methods to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on the viability of various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells . The following table summarizes the IC₅₀ values for different cell lines:

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes and pathways associated with tumor growth. It may interact with molecular targets such as tyrosine kinases and other signaling pathways critical for cancer cell proliferation .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound against A549-Luc cells using MTT assays. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in lung cancer treatment .

- In Vivo Studies : In a xenograft model involving nude mice, treatment with this compound resulted in significant tumor size reduction compared to control groups. Histopathological analyses confirmed reduced tumor growth and improved survival rates among treated mice .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been studied for its antimicrobial effects. Isoindole derivatives are known to exhibit activity against various pathogens, which may be attributed to their ability to disrupt cellular processes in bacteria and fungi .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoindole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxyisoindole | Methoxy group on isoindole | Anticancer activity |

| 3-Chloroisoindole | Chlorine substitution on isoindole | Antimicrobial properties |

| 5-Dimethoxyisoindole | Two methoxy groups on isoindole | Anti-inflammatory effects |

The presence of both chlorophenyl and dimethoxy substituents enhances its lipophilicity and biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-chlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, and what are their mechanistic considerations?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted phthalic anhydrides and 3-chloroaniline derivatives. Key steps include nucleophilic substitution at the 3-chlorophenyl group and methoxy functionalization. For example, similar isoindole-dione derivatives are synthesized via epoxide ring-opening reactions followed by intramolecular cyclization (as seen in indanofan analogs) .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) should be tailored to avoid side products like over-oxidized intermediates. Monitoring via TLC or HPLC is recommended.

Q. How is the structural integrity of this compound validated in experimental settings?

- Techniques : Use single-crystal X-ray diffraction (SC-XRD) to confirm the stereochemistry and substituent positions, as demonstrated for structurally related isoindole-diones . For preliminary analysis, employ -/-NMR to verify methoxy (-OCH) and chlorophenyl proton environments.

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .

Q. What are the known physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Stability : The compound is likely stable under inert atmospheres but may degrade via hydrolysis of the dione moiety in aqueous acidic/basic conditions. Thermogravimetric analysis (TGA) data for similar isoindole-diones suggest decomposition temperatures above 200°C .

- Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the dimethoxy groups, with limited solubility in water. Conduct Hansen solubility parameter analysis for solvent selection .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Approach : Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., electrophilic dione carbons or nucleophilic methoxy oxygens). Molecular docking studies can predict interactions with biological targets, as shown for isoindole-dione derivatives in enzyme inhibition studies .

- Validation : Cross-validate computational results with experimental kinetic studies (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in reported spectroscopic data for isoindole-dione derivatives?

- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent effects or tautomerism. Use variable-temperature NMR to detect dynamic processes, and compare data across multiple solvents (CDCl, DMSO-) .

- Advanced Tools : Employ 2D NMR techniques (e.g., COSY, NOESY) to assign coupling patterns and confirm spatial proximity of substituents .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystallization Issues : The dimethoxy and chlorophenyl groups may hinder crystal packing due to steric bulk. Use slow evaporation in mixed solvents (e.g., ethanol/water) to promote nucleation.

- SC-XRD Refinement : For complex structures, high-resolution data (≤ 0.8 Å) and SHELXL refinement are critical, as demonstrated in crystallographic studies of related heterocycles .

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic and steric profile in catalytic applications?

- Electronic Effects : The electron-withdrawing chloro group enhances the electrophilicity of the dione moiety, facilitating nucleophilic attacks. This is corroborated by Hammett σ values for chloro-substituted aromatics .

- Steric Considerations : The 3-chlorophenyl group introduces moderate steric hindrance, which can be quantified using Tolman’s cone angle calculations in coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.